2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid
CAS No.:
Cat. No.: VC20334724
Molecular Formula: C14H20N6O7S
Molecular Weight: 416.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N6O7S |
|---|---|
| Molecular Weight | 416.41 g/mol |
| IUPAC Name | (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid |
| Standard InChI | InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 |
| Standard InChI Key | NUBHDZKYWTVIHP-WFMPWKQPSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)(=O)CC[C@@H](C(=O)O)N)O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N |
Introduction
Chemical Structure and Stereochemical Configuration
The compound belongs to a class of sulfonylated nucleoside-amino acid hybrids, characterized by a tetrahydrofuran (sugar) moiety linked to adenine (6-amino-purine) and a sulfonylbutyric acid side chain. The full IUPAC name reflects its stereochemistry:
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Tetrahydrofuran ring: Configured as (2S,3S,4R,5R), analogous to ribose in natural nucleosides.
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Amino acid backbone: The L-configuration at C2 of butyric acid ensures compatibility with biological systems .
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₆O₇S | |
| Molecular Weight | 416.41 g/mol | |
| Stereochemistry | (2S,3S,4R,5R) for tetrahydrofuran | |
| Key Functional Groups | Sulfonyl (-SO₂-), adenine, carboxylic acid |
The sulfonyl group enhances polarity, influencing solubility and protein-binding interactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar solvents (water, methanol) due to the sulfonyl and carboxylic acid groups .
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pKa: Predicted ~2.24 for the carboxylic acid, aligning with simpler analogs like (2R)-2-amino-4-sulfanyl-butanoic acid .
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Stability: Requires storage under inert gas (argon/nitrogen) to prevent decomposition, as with related sulfonates .
Spectroscopic Characteristics
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MS/MS Fragmentation: Expected cleavage at the sulfonyl bridge (C-S bond) and glycosidic bond (N9-C1′) .
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NMR: Downfield shifts for H2′/H3′ protons (δ 4.5–5.5 ppm) due to sulfonyl electron withdrawal .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s 1 µM KI value (BindingDB ) suggests potent inhibition of unidentified targets, likely purine-binding enzymes. The sulfonyl group may mimic phosphate moieties, competitively blocking ATPase or kinase active sites .
Cell Signaling and Metabolism
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Adenosine receptor modulation: Structural similarity to adenosine implies potential agonism/antagonism at A₁/A₂A receptors .
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Amino acid transport: The butyric acid moiety may interfere with LAT1 or ASCT2 transporters, affecting mTOR signaling .
Applications and Future Directions
Analytical Challenges
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